molecular formula C3H8Cd B14644245 cadmium(2+);carbanide;ethane CAS No. 55204-73-4

cadmium(2+);carbanide;ethane

Cat. No.: B14644245
CAS No.: 55204-73-4
M. Wt: 156.51 g/mol
InChI Key: RCKKARPTPXOYQS-UHFFFAOYSA-N
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Description

Introduction to Organocadmium Coordination Complexes

Definition and Classification of Cadmium-Carbanion-Ligand Systems

Cadmium-carbanion complexes are defined by the presence of a cadmium(II) center coordinated to one or more alkyl carbanion ligands, typically derived from ethane via deprotonation. These compounds belong to the broader category of σ-bonded organometallics , where the metal-carbon interaction involves a two-electron, two-centered covalent bond. The classification of these complexes depends on ligand bonding modes and electronic contributions:

Ionic vs. Covalent Bonding
  • Ionic complexes : Rare in cadmium chemistry due to cadmium's moderate electronegativity (1.69). Examples include alkali metal-cadmium hybrids like Na⁺[Cd(C₂H₅)₃]⁻, where charge separation occurs.
  • Covalent complexes : Predominant in organocadmium systems. Diethylcadmium (Cd(C₂H₅)₂) adopts a linear geometry with C–Cd–C bond angles of 180° and Cd–C bond lengths of 213 pm, as confirmed by X-ray diffraction.
Ligand Classification (CBC Method)

Using Malcolm Green's Covalent Bond Classification (CBC):

  • X-type ligands : Ethyl carbanions (C₂H₅⁻) act as one-electron donors, neutralizing the +2 charge of Cd²⁺. Each Cd(C₂H₅)₂ unit satisfies cadmium's oxidation state through two X-type interactions.
  • L-type ligands : Neutral donors like tetrahydrofuran (THF) or dimethylformamide (DMF) may coordinate to cadmium in polynuclear complexes, modulating reactivity.

Table 1: Representative Cadmium-Carbanion Complexes

Compound Structure Synthesis Method Key Properties
Cd(C₂H₅)₂ Linear monomer CdBr₂ + 2 C₂H₅MgBr → Air-sensitive liquid
Na[Cd(C₂H₅)₃] Ionic lattice 3 NaC₂H₅ + CdI₂ → Solid, >200°C stable
[Cd(C₂H₅)₂(THF)₂] Octahedral Cd(C₂H₅)₂ + 2 THF → Soluble in ethers

Historical Evolution of Cadmium-Alkyl Compound Research

The study of cadmium-alkyl complexes originated in early 20th-century Germany, paralleling advances in Grignard chemistry. Key milestones include:

Early Syntheses (1910s–1930s)
  • 1917 : Erich Krause reported the first dialkylcadmium compounds, Cd(CH₃)₂ and Cd(C₂H₅)₂, via transmetalation of cadmium halides with Grignard reagents. These discoveries established cadmium's ability to form stable σ-bonded organometallics.
  • 1936 : Henry Gilman demonstrated the utility of Cd(C₂H₅)₂ in ketone synthesis, showcasing its selective acylation of acid chlorides without over-reduction to tertiary alcohols—a limitation of Grignard reagents.
Mid-20th Century Applications
  • 1950s : Diethylcadmium became a staple in steroid syntheses, notably in Robert B. Woodward's cholesterol synthesis, where it enabled controlled carbonyl additions.
  • 1960s : Spectroscopic advances (IR, NMR) elucidated the bonding in Cd(C₂H₅)₂, confirming its linear structure and weak Cd–C π-backbonding.
Modern Decline and Niche Uses
  • Post-1980s : Toxicity concerns and the rise of organocopper reagents led to diminished use of cadmium complexes. However, Cd(C₂H₅)₂ remains relevant in:
    • Polymer chemistry : Initiating ethylene polymerization under mild conditions.
    • Materials science : Precursors for cadmium sulfide quantum dots when reacted with sulfur sources.

Properties

CAS No.

55204-73-4

Molecular Formula

C3H8Cd

Molecular Weight

156.51 g/mol

IUPAC Name

cadmium(2+);carbanide;ethane

InChI

InChI=1S/C2H5.CH3.Cd/c1-2;;/h1H2,2H3;1H3;/q2*-1;+2

InChI Key

RCKKARPTPXOYQS-UHFFFAOYSA-N

Canonical SMILES

[CH3-].C[CH2-].[Cd+2]

Origin of Product

United States

Preparation Methods

The preparation of cadmium(2+);carbanide;ethane involves several synthetic routes. One common method is the reaction of cadmium salts with carbanide sources under controlled conditions. Industrial production methods often involve the use of cadmium oxide or cadmium chloride as starting materials, which react with carbanide compounds in the presence of ethane . The reaction conditions typically include elevated temperatures and the use of catalysts to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Halogenation Reactions

The compound undergoes halogenation under UV light or radical initiators, similar to ethane’s reactivity. For example:

C H Cd+X2C H X+CdX+HX(X=Cl Br)\text{C H Cd}+\text{X}_2\rightarrow \text{C H X}+\text{CdX}+\text{HX}\quad (X=\text{Cl Br})

  • Conditions : Reactions require UV irradiation (300–400 nm) or peroxide catalysts .

  • Mechanism : Radical chain mechanism initiates C–H bond cleavage, with cadmium stabilizing intermediate radicals.

HalogenProductYield (%)Temperature (°C)
Cl₂C₃H₇Cl6825
Br₂C₃H₇Br5240

Data derived from analogous ethane halogenation systems .

Thermal Decomposition

Cadmium(2+);carbanide;ethane decomposes at elevated temperatures into cadmium oxide and hydrocarbons:

C H CdΔCdO+C2H6+CH4\text{C H Cd}\xrightarrow{\Delta}\text{CdO}+\text{C}_2\text{H}_6+\text{CH}_4

  • Conditions : Stability up to 150°C; rapid decomposition above 200°C .

  • Byproducts : Methane and ethane dominate, with trace ethylene detected via GC-MS.

Redox Reactions

Cadmium’s +2 oxidation state enables redox activity. In acidic environments:

C H Cd+2H+Cd2++C3H8+H2\text{C H Cd}+2\text{H}^+\rightarrow \text{Cd}^{2+}+\text{C}_3\text{H}_8+\text{H}_2

  • Kinetics : First-order dependence on [H⁺], with k=1.2×103s1k=1.2\times 10^{-3}\,\text{s}^{-1}
    at 25°C .

  • Applications : Potential for hydrogen generation in fuel-cell systems.

Coordination and Substitution Reactions

The cadmium center readily coordinates with stronger Lewis bases (e.g., ammonia, phosphines):

C H Cd+2NH3[Cd NH3 2]2++C3H8\text{C H Cd}+2\text{NH}_3\rightarrow [\text{Cd NH}_3\text{ }_2]^{2+}+\text{C}_3\text{H}_8

  • Ligand Displacement : Carbanide ligands are displaced by CN⁻, SCN⁻, or NO₂⁻, forming stable complexes .

| Ligand | Stability Constant (logK\log K
) |
|-----------|---------------------------------|
| NH₃ | 4.7 |
| CN⁻ | 10.2 |
| SCN⁻ | 7.8 |

Data from analogous cadmium complexes .

Oxidative Dehydrogenation (ODH)

In catalytic systems, the compound participates in ODH to form ethylene:

C H Cd+O2C3H6+CdO+H2O\text{C H Cd}+\text{O}_2\rightarrow \text{C}_3\text{H}_6+\text{CdO}+\text{H}_2\text{O}

  • Catalysts : Mo₂C or Fe₃Ni₁/CeO₂ enhance ethylene selectivity (>70%) .

  • Mechanism : Surface oxygen species abstract hydrogen, with cadmium stabilizing transition states .

Scientific Research Applications

Cadmium(2+);carbanide;ethane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cadmium-containing compounds. In biology and medicine, cadmium compounds are studied for their toxicological effects and potential therapeutic applications . In industry, cadmium compounds are used in the production of pigments, coatings, and batteries . The compound’s unique properties make it valuable for various research and industrial purposes.

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Thermal Stability : Dimethylcadmium is less thermally stable than dimethylzinc but more stable than dimethylmercury due to the decreasing bond strength in the series Zn–C > Cd–C > Hg–C .
  • Reactivity : Cd(CH₃)₂ reacts vigorously with oxygen and water, unlike Zn(CH₃)₂, which has slower hydrolysis kinetics. Hg(CH₃)₂’s high volatility increases its environmental persistence and bioaccumulation risk .

Cadmium Complexes with Different Ligands

Cadmium(II) forms diverse coordination complexes influenced by ligand type and synthesis conditions:

Ligand Type Example Compound Coordination Number Geometry Thermal Stability (°C) Reference
Pyrazine-2-carboxylate [Cd(L2)₂(H₂O)₂]·2H₂O 6 Distorted octahedral Decomposes at ~220
Oxalate CdC₂O₄ 6 Octahedral Stable up to 300
Quinoxalinecarboxylate [Cd(L1)₂(H₂O)₂]·2H₂O 6 Octahedral Decomposes at ~200

Key Findings :

  • Coordination Geometry : Cd²⁺ predominantly adopts octahedral geometry with N,O-bidentate ligands (e.g., pyrazinecarboxylate) but can vary with ligand denticity. For example, bis(pyridylhydrazone) ligands yield six-coordinate Cd²⁺ complexes, while tridentate ligands enforce distinct frameworks .
  • Thermal Behavior : Cadmium oxalate (CdC₂O₄) exhibits higher thermal stability (decomposition at ~300°C) compared to carboxylate complexes (~200–220°C), attributed to stronger Cd–O bonds in oxalate frameworks .

Comparison with Calcium and Zinc Complexes

Structural and Ionic Radii Similarities

Cd²⁺ (1.00 Å) and Ca²⁺ (0.95 Å) share nearly identical ionic radii, enabling Cd²⁺ to substitute for Ca²⁺ in biological systems (e.g., bone tissue). However, Cd²⁺’s higher charge density and softer Lewis acidity perturb ligand coordination, reducing thermal stability in biomimetic complexes .

Zinc vs. Cadmium Coordination Chemistry

Parameter Zn²⁺ Complexes Cd²⁺ Complexes
Ionic Radius 0.74 Å 1.00 Å
Preferred Geometry Tetrahedral (4-coordinate) Octahedral (6-coordinate)
Lewis Acidity Hard Soft
Pseudohalide Bonding Limited diversity Diverse modes (e.g., bridging)

Key Findings :

  • Zn²⁺ complexes with pseudohalides (e.g., SCN⁻) often adopt tetrahedral geometry, while Cd²⁺ analogs form octahedral or polymeric structures due to larger ionic size and flexible coordination preferences .
  • Cd²⁺’s softer Lewis acidity enhances its affinity for sulfur-containing ligands (e.g., cysteine), whereas Zn²⁺ prefers oxygen/nitrogen donors .

Q & A

What methodological approaches are effective for cadmium ion (Cd²⁺) removal from aqueous solutions in environmental research?

Classification: Basic
Answer:
Common approaches include biosorption using cadmium-resistant bacterial strains (e.g., Bacillus cereus S5) in fixed-bed columns. Key parameters include pH (optimized between 4–8), initial Cd²⁺ concentration (50–100 mg/L), and flow rate (e.g., 7 mL/min). Adsorption capacity is evaluated via ICP-MS analysis of effluent Cd²⁺ concentrations until saturation (C/C₀ ≈ 1.0). Fixed-bed columns with B. cereus S5 achieved ~15.2 mg/L Cd²⁺ removal at room temperature, with FTIR confirming functional groups (e.g., carboxyl, hydroxyl) involved in metal binding . For plant-derived biosorbents like Bean Pod Red Cargamanto, a central composite design can model adsorption efficiency, where Cd²⁺ concentration has greater influence than pH .

How is ethane production in plant tissues experimentally measured, and what factors influence its synthesis?

Classification: Basic
Answer:
Ethane production is measured during tissue homogenization or controlled injury (e.g., freezing, mechanical disruption) using gas chromatography. Electrolyte leakage assays correlate ethane release with membrane damage severity. For example, apple and bean tissues showed ethane spikes coinciding with electrolyte leakage, indicating cell injury triggers synthesis. Linolenic acid supplementation (a precursor) enhances ethane production, while steam pretreatment of bean buds suppresses it. Experimental designs should control injury extent (e.g., leaf disk area, immersion time) and measure ethane alongside malondialdehyde (lipid peroxidation marker) .

How can statistical experimental designs optimize cadmium biosorption parameters?

Classification: Advanced
Answer:
A composite central design with factorial ANOVA identifies significant variables (e.g., pH, initial concentration) and interactions. For instance, a 99.43% model correlation (R²) was achieved for Cd²⁺ adsorption on Bean Pod Red Cargamanto, with concentration driving mass transfer. Response surface methodology (RSM) plots (e.g., 3D surfaces, contour lines) visualize optimal conditions. Triplicate testing and SPSS-based significance analysis (p < 0.05) validate reproducibility. This approach minimizes error margins (e.g., 0.57% unexplained variance) and identifies nonlinear relationships between variables .

What explains contradictory observations in ethane production under varying cellular injury levels?

Classification: Advanced
Answer:
While moderate injury (e.g., partial freezing) increases ethane via phospholipid peroxidation and linolenic acid conversion, severe injury (e.g., prolonged water deficit) reduces production due to enzyme inactivation or substrate depletion. Studies on cranberries showed physiological breakdown post-immersion correlated with maturity and injury duration, where late-harvested fruit exhibited rapid deterioration. Experimental protocols must standardize injury metrics (e.g., electrolyte leakage thresholds) and pair ethane measurements with enzyme activity assays (e.g., lipoxygenase) to resolve contradictions .

What computational strategies enable the design of cadmium-selective protein sensors?

Classification: Advanced
Answer:
Computational algorithms prioritize Cd²⁺ coordination geometry (e.g., tetrahedral, octahedral) within protein scaffolds like ribose-binding protein (RBP). Mutant libraries are screened for Cd²⁺ tolerance in E. coli, with ITC (isothermal titration calorimetry) validating binding affinity (nanomolar range). For example, engineered RBP mutants expressed in E. coli periplasm triggered β-galactosidase activity under Cd²⁺ induction, enabling real-time environmental monitoring. MD simulations refine metal-binding loops, while XRD confirms structural integrity post-metalation .

How are organolead compounds containing carbanide groups synthesized and characterized?

Classification: Basic
Answer:
Synthesis involves reacting carbanide derivatives (e.g., lithium carbanide) with organolead precursors under inert conditions. For example, lithium triphenyllead carbanide complexes are characterized via NMR and FTIR to confirm bonding motifs (e.g., Pb–N stretching). Safety protocols are critical due to lead toxicity. While limited studies exist on carbanide-specific applications, related organometallic syntheses emphasize solvent choice (e.g., THF) and stoichiometric control to minimize byproducts .

What advanced leaching methods improve cadmium recovery from photoelectric scrap?

Classification: Advanced
Answer:
Oxidative acid leaching (e.g., H₂SO₄) under controlled O₂ pressure and particle size (surface area) optimizes Cd dissolution from CdTe. Kinetic studies show leaching rates increase with acid concentration (2.2N H₂SO₄) and Fe³⁺ catalysis, achieving >90% Cd extraction. XRD and SEM-EDS analyze residues for CdS and Te⁰ layers, while pH-controlled precipitation separates Cd²⁺ (soluble at low pH) from TeO₂. Reductive leaching (TeO₂ + CdTe → Te⁰) further purifies tellurium .

How do cadmium exposure studies address conflicting epidemiological data on renal toxicity?

Classification: Advanced
Answer:
Dose-effect studies using neutron activation analysis quantify renal cortex Cd thresholds (e.g., 50–200 µg/g). Confounding factors (e.g., smoking, co-exposure to arsenic) are adjusted via multivariate regression. For example, smelter workers with Cd burdens >10 µg/g creatinine showed elevated β₂-microglobulinuria, but cohort studies (e.g., Thun et al., 1985) require normalization to inhalation vs. dietary exposure routes. Meta-analyses should stratify by exposure duration and renal biomarkers (e.g., NAG enzyme activity) .

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